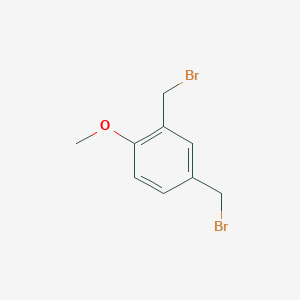
Benzene, 2,4-bis(bromomethyl)-1-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2,4-bis(bromomethyl)-1-methoxy-: is an organic compound with a benzene ring substituted with two bromomethyl groups at the 2 and 4 positions and a methoxy group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,4-bis(bromomethyl)-1-methoxy- typically involves the bromination of a precursor compound. One common method is the bromination of 2,4-dimethyl-1-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 2,4-bis(bromomethyl)-1-methoxy- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: 2,4-bis(hydroxymethyl)-1-methoxybenzene.
Oxidation: 2,4-bis(formyl)-1-methoxybenzene or 2,4-bis(carboxy)-1-methoxybenzene.
Reduction: 2,4-dimethyl-1-methoxybenzene.
Scientific Research Applications
Chemistry: Benzene, 2,4-bis(bromomethyl)-1-methoxy- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers, pharmaceuticals, and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be explored for its potential as a precursor in the synthesis of biologically active molecules.
Industry: In the industrial sector, Benzene, 2,4-bis(bromomethyl)-1-methoxy- is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its brominated structure imparts desirable properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which Benzene, 2,4-bis(bromomethyl)-1-methoxy- exerts its effects depends on the specific application. In chemical reactions, the bromomethyl groups act as reactive sites for nucleophilic attack, facilitating the formation of new bonds. In biological systems, the compound’s interactions with cellular components would depend on its ability to penetrate cell membranes and its reactivity with biomolecules.
Comparison with Similar Compounds
- Benzene, 2,4-bis(bromomethyl)-1-(trifluoromethoxy)-
- Benzene, 2,4-bis(bromomethyl)-1-(triazol-1-yl)-
Comparison: Benzene, 2,4-bis(bromomethyl)-1-methoxy- is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. Compared to its trifluoromethoxy and triazol-1-yl analogs, the methoxy derivative may exhibit different electronic properties and steric effects, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,4-bis(bromomethyl)-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQSNCKYBZZMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














